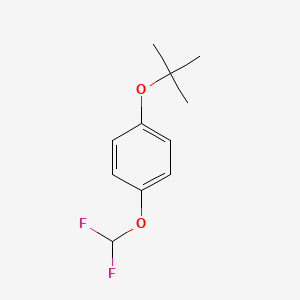

1-tert-Butoxy-4-(difluoromethoxy)benzene

描述

属性

CAS 编号 |

87789-46-6 |

|---|---|

分子式 |

C11H14F2O2 |

分子量 |

216.22 g/mol |

IUPAC 名称 |

1-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H14F2O2/c1-11(2,3)15-9-6-4-8(5-7-9)14-10(12)13/h4-7,10H,1-3H3 |

InChI 键 |

JYVMAWKUHYHRSA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC(F)F |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Reactivity in Cross-Coupling Reactions :

- Bromine-substituted analogues (e.g., 1-bromo-4-(difluoromethoxy)benzene) exhibit high reactivity in Pd-catalyzed arylations with heteroarenes (e.g., benzothiophene, imidazopyridines), achieving yields of 72–93% . In contrast, the tert-butoxy group in this compound likely reduces electrophilic reactivity due to steric hindrance, though its stability may favor applications requiring inertness.

- The difluoromethoxy group’s electron-withdrawing nature enhances regioselectivity in arylations, as seen in analogous compounds .

Solubility and Stability: Methyl-substituted derivatives (e.g., 1-(difluoromethoxy)-4-methylbenzene) demonstrate higher solubility in nonpolar solvents compared to tert-butoxy analogues, which are more lipophilic but less soluble in polar media . tert-Butoxy groups confer oxidative stability, as evidenced by their use in protecting groups during synthesis (e.g., tert-butoxycarbonyl (Boc) in –3) .

Biological and Industrial Relevance :

- Difluoromethoxy-substituted aromatics are prevalent in pharmaceuticals (e.g., Lumacaftor) due to their metabolic stability and bioavailability .

- Brominated derivatives serve as intermediates in drug synthesis (e.g., pantoprazole, ), whereas tert-butoxy variants may act as stable scaffolds or directing groups .

Insights:

- The tert-butoxy group’s introduction often requires protective group strategies (e.g., Boc protection), as seen in –3, whereas difluoromethoxy groups are typically installed via nucleophilic substitution or oxidative methods .

- Brominated difluoromethoxy benzenes achieve higher yields in cross-couplings compared to tert-butoxy analogues, highlighting a trade-off between stability and reactivity .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 1-bromo-2-(difluoromethoxy)benzene) often exist as low-melting solids or oils (e.g., 85–87°C, ), whereas tert-butoxy analogues are typically solids with higher melting points due to increased molecular rigidity.

- Electronic Effects : The difluoromethoxy group (–OCF₂H) exerts a stronger electron-withdrawing effect (–I) compared to methoxy (–OCH₃) or tert-butoxy groups, influencing aromatic electrophilic substitution patterns .

准备方法

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classical approach for ether formation. For 1-tert-Butoxy-4-(difluoromethoxy)benzene, this method could theoretically involve:

-

Generating a sodium or potassium phenoxide from 4-(difluoromethoxy)phenol.

-

Reacting the phenoxide with tert-butyl bromide or chloride under anhydrous conditions.

However, the steric bulk of the tert-butyl group and the electron-withdrawing nature of the difluoromethoxy substituent may hinder nucleophilic attack, necessitating elevated temperatures or phase-transfer catalysts. For example, benzyltriethylammonium chloride has been shown to enhance reaction rates in analogous tert-butoxylation reactions by facilitating interfacial contact between aqueous and organic phases.

Etherification via Acid-Catalyzed Alkylation

Direct Alkylation of Phenolic Substrates

Industrial patents for 4-tert-butoxy chlorobenzene synthesis, such as CN1603293A, demonstrate the efficacy of sulfuric acid and quaternary ammonium salts in catalyzing the reaction between para-chlorophenol and isobutene. Adapting this method for this compound would require:

-

Substrate Preparation : Starting with 4-(difluoromethoxy)phenol instead of para-chlorophenol.

-

Catalytic System : Using 30–98% sulfuric acid combined with benzyltriethylammonium chloride to promote electrophilic tert-butoxy group addition.

-

Solvent Selection : Benzene, toluene, or xylene to dissolve both the phenolic substrate and gaseous isobutene, ensuring homogeneous reaction conditions.

Key Parameters :

-

Temperature Control : Maintaining temperatures below 30°C to prevent side reactions.

-

Isobutene Stoichiometry : A 1:1 to 2:1 molar ratio of isobutene to phenol derivative ensures complete conversion.

Sequential Functionalization Strategies

Stepwise Protection and Deprotection

To circumvent competing reactions during direct synthesis, a multi-step approach may be employed:

Step 1: tert-Butoxy Group Introduction

-

React hydroquinone with isobutene under acidic conditions to form 4-tert-butoxyphenol.

-

Reaction Conditions :

Step 2: Difluoromethoxy Group Installation

-

Convert the free hydroxyl group in 4-tert-butoxyphenol to a difluoromethoxy substituent via nucleophilic substitution.

-

Reagents : Chlorodifluoromethane (ClCF₂H) and a strong base (e.g., KOH) to generate the difluoromethoxide ion in situ.

-

Challenges : The electron-donating tert-butoxy group deactivates the aromatic ring, necessitating harsh conditions or transition metal catalysts.

Catalytic Systems and Solvent Effects

Role of Quaternary Ammonium Salts

Benzyltriethylammonium chloride, as described in CN1603293A, acts as a phase-transfer catalyst, enhancing the solubility of ionic intermediates in nonpolar solvents. This is critical for reactions involving gaseous isobutene and solid phenolic substrates.

Solvent Optimization

| Solvent | Boiling Point (°C) | Polarity | Suitability for Homogeneous Reaction |

|---|---|---|---|

| Benzene | 80.1 | Low | High (dissolves isobutene and phenol) |

| Toluene | 110.6 | Moderate | Moderate |

| Xylene | 139–144 | Low | Low (high boiling point hinders workup) |

Challenges in Difluoromethoxy Group Introduction

Nucleophilic Aromatic Substitution Limitations

The difluoromethoxy group’s introduction via nucleophilic substitution is complicated by:

-

Poor Leaving Group Ability : Hydroxyl groups require activation (e.g., conversion to triflates).

-

Electron-Donating Effects : The tert-butoxy group reduces the electrophilicity of the aromatic ring, slowing substitution kinetics.

Alternative Fluorination Methods

-

Electrophilic Fluorination : Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.

-

Diethylaminosulfur Trifluoride (DAST) : Converts hydroxyl groups to fluorinated derivatives but risks over-fluorination.

Industrial-Scale Considerations

Yield and Purity Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–30°C | Prevents oligomerization of isobutene |

| H₂SO₄ Concentration | 30–50% | Balances catalytic activity and corrosivity |

| Stirring Rate | 300–500 rpm | Ensures efficient gas-liquid mixing |

常见问题

What are the optimal synthetic routes for 1-tert-Butoxy-4-(difluoromethoxy)benzene, and how can its purity be validated?

Basic

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-(difluoromethoxy)phenol with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR to confirm substituent positions and absence of unreacted precursors .

How does this compound serve as an intermediate in pharmaceutical synthesis?

Basic

The tert-butoxy group enhances steric protection of reactive sites, while the difluoromethoxy group improves metabolic stability in drug candidates. It is used to synthesize aryl ethers and fluorinated analogs via Suzuki-Miyaura coupling or halogenation. For example, bromination at the para position yields derivatives for kinase inhibitor development .

What methodologies are employed to study its interactions with biological targets like enzymes?

Advanced

In vitro assays (e.g., fluorescence quenching, surface plasmon resonance) measure binding affinity to enzymes such as cytochrome P450. Molecular docking simulations (AutoDock Vina) model interactions, focusing on hydrogen bonding with the difluoromethoxy group and hydrophobic contacts with the tert-butoxy moiety . Discrepancies between computational and experimental data require free-energy perturbation (FEP) calculations to refine binding models .

How do reaction conditions influence the regioselectivity of electrophilic substitutions?

Advanced

The tert-butoxy group acts as a strong para-directing group, while the difluoromethoxy group is meta-directing. In nitration reactions (HNO₃/H₂SO₄), competing directing effects lead to mixed regiochemistry. Optimization involves low temperatures (0–5°C) and kinetic control to favor para-nitro derivatives . GC-MS monitors intermediate formation to adjust reaction times.

What strategies resolve contradictions in reported biological activity data?

Advanced

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., DMSO concentration affecting solubility). Systematic replication using standardized protocols (e.g., fixed solvent ratios, controlled pH) is critical. Meta-analyses of PubChem BioAssay data and dose-response curve normalization improve comparability .

How can computational modeling predict the compound’s reactivity in novel reactions?

Advanced

Density functional theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals to predict sites for electrophilic attack. Fukui indices identify the tert-butoxy oxygen as nucleophilic and the difluoromethoxy fluorine as electrophilic. MD simulations (Amber) model solvent effects in SNAr reactions .

What analytical techniques characterize its stability under varying storage conditions?

Basic

Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS detects hydrolysis products (e.g., 4-(difluoromethoxy)phenol), while TGA monitors thermal decomposition. Storage in amber vials under argon at −20°C is recommended to prevent photodegradation and oxidation .

How does the electronic profile of substituents affect its utility in cross-coupling reactions?

Advanced

The electron-withdrawing difluoromethoxy group activates the benzene ring toward palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). Hammett σₚ values (tert-butoxy: −0.20; difluoromethoxy: +0.33) guide substrate design for tunable reactivity. In situ IR spectroscopy tracks catalyst turnover in optimized Miyaura borylation .

What role does the compound play in structure-activity relationship (SAR) studies?

Advanced

SAR studies compare analogs (e.g., replacing tert-butoxy with methoxyethyl) to quantify steric and electronic contributions to bioactivity. 3D-QSAR models (CoMFA) correlate substituent parameters (e.g., molar refractivity, logP) with antimicrobial activity. Synergistic effects of fluorine and tert-butoxy groups enhance membrane permeability in cell-based assays .

How are kinetic isotope effects (KIEs) used to probe its reaction mechanisms?

Advanced

Deuterium labeling at the tert-butoxy methyl groups measures KIEs in acid-catalyzed hydrolysis. A primary KIE (kH/kD > 2) indicates rate-limiting C-O bond cleavage. Isotopic tracing (¹³C NMR) confirms retention of the difluoromethoxy group during SN2 displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。